Osm-LO-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

OSM-LO-2 is a pyrimidine-based sulfonamide compound that has garnered attention due to its potential as an antimalarial agent. Malaria, caused primarily by Plasmodium falciparum, remains a significant global health challenge, necessitating the development of novel drugs with unique mechanisms of action .

Métodos De Preparación

Synthetic Routes:: The synthetic route to OSM-LO-2 involves aminothieno pyrimidine benzene sulfonamide derivatives. While the exact synthetic steps are proprietary, the compound’s structural divergence from previously known nucleoside sulfamates suggests a distinct pathway .

Reaction Conditions:: The specific reaction conditions for this compound synthesis are not publicly available. it is crucial to note that this compound exhibits drug-like properties, low mammalian cell toxicity, and limited propensity for resistance development .

Análisis De Reacciones Químicas

Reactivity:: OSM-LO-2 undergoes reactions relevant to its antimalarial activity. Although precise details are confidential, it inhibits protein translation and activates the amino acid starvation response in P. falciparum .

Major Products:: The major products formed during this compound reactions remain undisclosed. its potency against parasite cultures suggests a specific impact on essential cellular processes .

Aplicaciones Científicas De Investigación

Antimalarial Potential:: OSM-LO-2’s primary application lies in combating malaria. Its selective inhibition of P. falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) underscores its promise as an antimalarial agent .

Beyond Malaria:: While its primary focus is antimalarial activity, this compound’s potential extends to other areas of research, including chemistry, biology, and medicine.

Mecanismo De Acción

PfAsnRS Inhibition:: OSM-LO-2 inhibits PfAsnRS, a critical enzyme involved in protein synthesis. The compound forms an Asn-OSM-LO-2 adduct, disrupting translation and triggering cellular responses .

Comparación Con Compuestos Similares

Uniqueness:: OSM-LO-2’s uniqueness lies in its distinct structure and mechanism of action. Unlike previously known nucleoside sulfamates, it targets PfAsnRS via a reaction hijacking mechanism .

Similar Compounds:: While this compound stands out, other compounds targeting aminoacyl-tRNA synthetases (aaRSs) have been explored. Notable examples include ML901, which hijacks PfTyrRS, and related compounds .

Propiedades

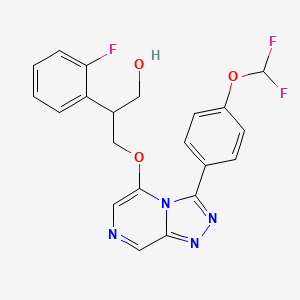

Fórmula molecular |

C21H17F3N4O3 |

|---|---|

Peso molecular |

430.4 g/mol |

Nombre IUPAC |

3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-(2-fluorophenyl)propan-1-ol |

InChI |

InChI=1S/C21H17F3N4O3/c22-17-4-2-1-3-16(17)14(11-29)12-30-19-10-25-9-18-26-27-20(28(18)19)13-5-7-15(8-6-13)31-21(23)24/h1-10,14,21,29H,11-12H2 |

Clave InChI |

ABSBXVNECYEKEY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C(CO)COC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Difluoromethoxy)phenyl]-5-[[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]methoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815593.png)

![3-(4-Tert-butylphenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815605.png)

![3-Anthracen-9-yl-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815630.png)

![5-Chloro-3-(3,5-ditert-butylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815635.png)

![3-(2-Ethoxyphenyl)-8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815642.png)

![3-(2,3-Dihydro-1-benzofuran-5-yl)-8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815652.png)

![5-Chloro-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815655.png)

![3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B10815656.png)

![8-(2-Phenylethoxy)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815657.png)

![3-(1,3-Benzodioxol-4-yl)-5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815658.png)